REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]=1[C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[CH:17][C:16]=1[P:25]([C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=O)(=O)[CH3:2]>O1CCCC1>[CH2:1]([NH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]=1[C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[CH:17][C:16]=1[P:25]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1)[CH3:2]
|
Name
|
(−)-2-acetylamino-2′-diphenylphosphinyl-1,1′-binaphthyl
|
Quantity
|
127 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(=O)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
( 1-2a-1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
620 μL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
stirring for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
at 88° C
|
Type
|
EXTRACTION
|
Details
|
The reaction solution was extracted with 50 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 10 ml of saturated aqueous solution of ammonium chloride and 10 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under a reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, 6 ml of diethylamine was added
|
Type
|
CUSTOM
|
Details
|
Diethylamine was evaporated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified
|
Type
|
ADDITION
|
Details
|
a silica gel column chromatography (eluent: 1:50 mixture of ethyl acetate and hexane)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91 mg | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |